molecular formula C10H8Cl2N2O2 B1329240 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 64464-19-3

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1329240
CAS RN: 64464-19-3
M. Wt: 259.09 g/mol
InChI Key: CNSCQYYNEHSGNU-UHFFFAOYSA-N
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Description

The compound 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The dichlorophenyl substitution suggests potential for increased biological activity, possibly due to the electron-withdrawing nature of the chlorine atoms which may affect the molecule's interaction with biological targets.

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives often involves the reaction of isocyanates with suitable nucleophiles. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Although the specific synthesis of 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of 2,4-dichlorophenyl isocyanate with an appropriate methyl-containing nucleophile.

Molecular Structure Analysis

Quantum chemical calculations and molecular docking studies are common methods to analyze the molecular structure of imidazolidine-2,4-dione derivatives . These studies provide insights into the electronic properties, such as hyperpolarizability, which is indicative of non-linear optical (NLO) material potential . Additionally, spectroscopic methods like FT-IR, FT-Raman, and NMR are used to determine the structural aspects of these compounds .

Chemical Reactions Analysis

Imidazolidine-2,4-diones undergo various chemical reactions, including nucleophilic substitutions and additions. For example, reactions with Grignard reagents lead to 1,2-addition products . The presence of electron-withdrawing groups, such as the dichlorophenyl in the compound of interest, could influence the reactivity and stability of the molecule during such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of substituents affects properties like solubility, melting point, and reactivity. For instance, the introduction of bulky groups can hinder solubility but may increase thermal stability . The pKa values and the rate of hydrolysis in basic conditions are also important chemical properties that can be determined experimentally .

Relevant Case Studies

Several case studies highlight the biological activities of imidazolidine-2,4-dione derivatives. For example, certain derivatives exhibit hypoglycemic and hypolipidemic activities , while others show anticonvulsant properties . The antibacterial activity of these compounds has also been investigated through molecular docking studies, which suggest potential as alternative drugs for treating infections . Additionally, the anticancer activity of some derivatives has been evaluated against various human cell lines .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

  • Anticancer Activity : A related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, has shown potential in vitro anticancer activity, particularly against human breast adenocarcinoma cell lines. It exhibited cytotoxicity with an IC50 of 42.30 µM, indicating its potential for development as a cancer treatment (Uwabagira & Sarojini, 2019).
  • Anti-inflammatory Activity : The same compound also demonstrated good anti-inflammatory properties in vitro, showing potential for treating inflammation-related conditions (Uwabagira & Sarojini, 2019).

Antimicrobial Properties

  • Antimicrobial Activity : Synthesized derivatives of imidazolidine-2,4-diones, including compounds related to 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, have been studied for their antimicrobial properties. They were shown to have activity against various pathogenic strains of bacteria and fungi, indicating their potential as antimicrobial agents (Albuquerque et al., 1999).

Chemical Reactivity and Synthesis

  • Reactivity with Organometallic Reagents : Research on the reactivity of similar compounds with Grignard reagents and lithium dibutylcuprate revealed exclusive 1,2-addition products, highlighting the unique chemical reactivity of these compounds and their potential for diverse synthetic applications (Akeng'a & Read, 2005).

Pharmaceutical Impurity Analysis

  • Drug Impurity Studies : 1-methyl-5,5-diphenylimidazolidine-2, 4-dione, an impurity in the manufacture of the epileptic drug phenytoin, has been studied for its molecular geometry and electronic structure. This research aids in understanding the structure-activity relationship of such impurities, which is crucial for pharmaceutical quality control (Kumar & Bhaskar, 2019).

Corrosion Inhibition

  • Corrosion Inhibition : Thiazolidinedione derivatives have been investigated as inhibitors for mild steel corrosion in acidic environments. This research demonstrates the utility of these compounds in industrial applications, particularly in protecting metal surfaces from corrosion (Yadav et al., 2015).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often a good source of this information.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on current research trends, unexplored potential uses, or ways to improve existing synthesis methods or applications.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSCQYYNEHSGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983021
Record name 4-(2,4-Dichlorophenyl)-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione

CAS RN

64464-19-3
Record name Hydantoin, 5-(2,4-dichlorophenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064464193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,4-Dichlorophenyl)-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kurczab, W Ali, D Łażewska, M Kotańska… - Molecules, 2018 - mdpi.com
This study focuses on the design, synthesis, biological evaluation, and computer-aided structure-activity relationship (SAR) analysis for a novel group of aromatic triazine-…
Number of citations: 20 www.mdpi.com
W Ali - 2020 - publikationen.sulb.uni-saarland.de
Selenium and Biology have a unique relationship. Selenium is an element which exists in several amino acids, including selenocysteine and selenomethionine. It plays several vital …

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